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Compound of Interest

Compound Name: 2H-Indazole, 3-methoxy-2-methyl-

CAS No.: 185553-71-3

Cat. No.: B11920893

Get Quote

Technical Whitepaper | CAS: 185553-71-3

Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core

pharmacophore in tyrosine kinase inhibitors and anti-inflammatory agents. The methylation of

indazol-3-one derivatives presents a classic regioselectivity challenge, yielding three potential

isomers: the 1-methyl-3-methoxy (N1-O), the 2-methyl-3-methoxy (N2-O, Target), and the 1,2-

dimethyl-3-oxo (N1-N2, lactam) species.

This guide provides a definitive spectroscopic framework for identifying 3-methoxy-2-methyl-

2H-indazole. It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) to establish a self-validating identification protocol.

Structural Context & Synthesis
Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core possesses

a distinct electronic distribution often described as having greater quinoid character.
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Target Structure: 3-methoxy-2-methyl-2H-indazole

Molecular Formula: C

H

N

O

Molecular Weight: 162.19 g/mol [1]

Key Structural Features:

N2-Methylation: Fixes the 2H-tautomer.

C3-Methoxylation: Fixes the lactim ether form, preventing tautomerization to the carbonyl

(lactam).

Regioselective Synthesis Challenges
Direct methylation of 3-methoxy-1H-indazole or 2-methylindazol-3-one often yields mixtures.

The N2-isomer is frequently the kinetic product or the result of specific steric steering, whereas

thermodynamic conditions favor the N1-isomer.

Spectroscopic Data Analysis[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiating the N2-methyl isomer from the N1-methyl isomer.

The electronic environment of the N2-methyl group is distinct due to the adjacent sp

nitrogen and the quinoid-like resonance contribution of the benzene ring.

Diagnostic

H NMR Parameters (300-500 MHz, CDCl

)
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The chemical shift of the N-methyl group is the most reliable indicator of regiochemistry.

Proton
Environment

Chemical Shift (

, ppm)
Multiplicity Diagnostic Insight

N2-CH 4.10 – 4.25 Singlet (3H)

Critical: N2-Me signals

are typically

deshielded (downfield)

by ~0.1–0.2 ppm

relative to N1-Me

analogs (which

appear ~3.9–4.0

ppm).

O-CH 4.00 – 4.10 Singlet (3H)

Typical aromatic

methoxy range. May

overlap with N-Me;

HSQC is

recommended for

resolution.

Ar-H (C4) 7.60 – 7.75 Doublet

Deshielded due to

proximity to the C3-

methoxy group and

peri-interaction.

Ar-H (C7) 7.40 – 7.60 Doublet
Less deshielded than

C4.

Ar-H (C5, C6) 7.00 – 7.30 Multiplet
Typical aromatic

region.
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Analyst Note: In N2-substituted indazoles, the symmetry of the electron density often leads to a

more complex splitting pattern in the aromatic region compared to the clearly defined 1-methyl

derivatives.

Diagnostic

C NMR Parameters (75-125 MHz, CDCl

)

Carbon Environment
Chemical Shift (

, ppm)
Assignment Logic

C3 (Imidate) 155.0 – 160.0

Quaternary carbon attached to

Oxygen and Nitrogen.

Distinctly downfield.

C7a (Bridgehead) 145.0 – 149.0
Bridgehead carbon adjacent to

N1.

C3a (Bridgehead) 118.0 – 122.0
Bridgehead carbon adjacent to

C3.

O-CH 56.0 – 62.0 Typical methoxy carbon.

N2-CH 38.0 – 42.0

Critical: N2-methyl carbons

often appear slightly upfield of

N1-methyl carbons (~35 vs

~40 ppm) in certain azoles, but

this varies by solvent. HSQC

correlation is required.

Infrared Spectroscopy (FT-IR)
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IR provides a rapid "Go/No-Go" test to distinguish the target (Lactim Ether) from the isomeric

byproduct (Lactam).

Target (3-methoxy-2-methyl-2H-indazole):

Absence of C=O: No strong carbonyl stretch between 1650–1700 cm

.

C=N Stretch: Strong absorption ~1610–1630 cm

(indazole ring).

C-O Stretch: Strong band ~1200–1250 cm

(aryl alkyl ether).

Isomer (1,2-dimethylindazol-3-one):

Presence of C=O: Very strong carbonyl stretch ~1660–1690 cm

.

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).[1]

Parent Ion: [M+H]

= 163.09 m/z.

Fragmentation Pattern:

m/z 163

148: Loss of methyl radical (•CH

) – common in methoxy aromatics.

m/z 163
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132: Loss of methoxy group (-OCH

) or loss of formaldehyde (CH

O) followed by H-rearrangement.

m/z 163

120: Loss of N-methyl-N-C fragment (characteristic of indazole ring cleavage).

Experimental Workflow: Isomer Differentiation
The following workflow illustrates the logic for distinguishing the target compound from its

common isomers (N1-alkylated and N1,N2-dialkylated byproducts).

Crude Reaction Product
(Methylation of Indazol-3-one)

Step 1: FT-IR Analysis
(Check 1650-1700 cm⁻¹)

Isomer: 1,2-Dimethylindazol-3-one
(Strong C=O stretch)

C=O Present

Candidate: Methoxy-indazole
(No C=O, Strong C-O)

C=O Absent

Step 2: 1H NMR (CDCl3)
Analyze Methyl Region (3.8 - 4.3 ppm)

Isomer: 1-Methyl-3-methoxy
N-Me δ ~3.9 ppm

Upfield N-Me

TARGET: 3-Methoxy-2-methyl
N-Me δ ~4.1-4.2 ppm

Downfield N-Me

Step 3: NOESY/HMBC
Confirm N-Me to C3/C7a correlation
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Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic isolation of 3-methoxy-2-methyl-2H-indazole.

Protocol: Sample Preparation for NMR
To ensure reproducibility of the chemical shifts cited above, follow this standardized protocol.

Solvent Selection: Use CDCl

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.
Acidic traces in CDCl

can protonate N1, causing significant chemical shift drifts.

Concentration: Dissolve 5–10 mg of the solid isolate in 0.6 mL of solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., potassium carbonate

from synthesis) which can broaden peaks.

Acquisition: Record

H NMR with a minimum of 16 scans and a relaxation delay (d1) of 1.0 second to ensure
accurate integration of the methyl singlets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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